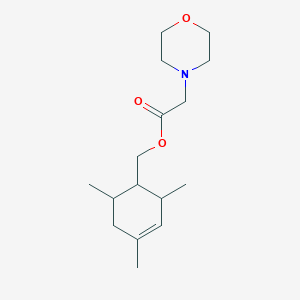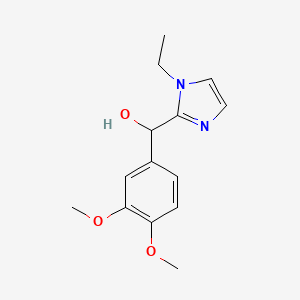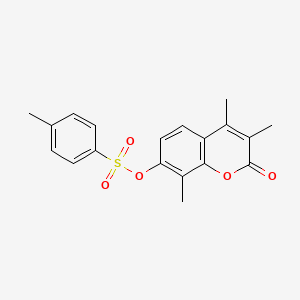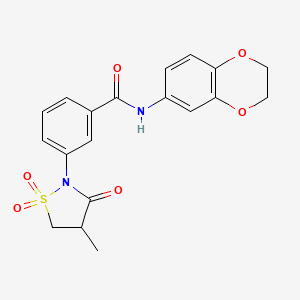
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate, also known as TMA-4, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate is not fully understood. It is believed to work by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It may also have an effect on glutamate and GABA neurotransmitters.
Biochemical and Physiological Effects:
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It may also cause pupil dilation and muscle tension. In addition, it has been shown to have an effect on mood, cognition, and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate in lab experiments is that it is relatively easy to synthesize. It may also be useful in studying the effects of serotonin, dopamine, and norepinephrine on the brain. However, one limitation is that it is a psychoactive substance and may have unwanted effects on the subjects being studied.
Direcciones Futuras
There are a number of future directions for the study of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate. One area of research could be in the development of new treatments for depression and anxiety. Another area of research could be in the development of new cognitive enhancers. Additionally, (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate could be studied further to better understand its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to form 3,4,5-trimethoxyphenyl-2-nitropropane. The nitro group is then reduced using palladium on carbon to form 3,4,5-trimethoxyphenyl-2-propanamine. The final step involves the reaction of 3,4,5-trimethoxyphenyl-2-propanamine with morpholine and acetic acid to form (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate.
Aplicaciones Científicas De Investigación
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 4-morpholinylacetate has been studied for its potential therapeutic properties in the treatment of depression, anxiety, and other mental health disorders. It has also been studied for its potential use as a cognitive enhancer and as an aid in psychotherapy.
Propiedades
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-12-8-13(2)15(14(3)9-12)11-20-16(18)10-17-4-6-19-7-5-17/h8,13-15H,4-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLFTWYOAWGKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)


![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)


![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)